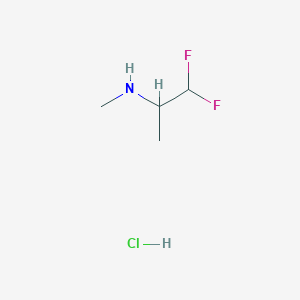
1,1-Difluoro-N-methylpropan-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-N-methylpropan-2-amine hydrochloride, also known as DFMA, is a synthetic compound that is frequently used in research and industry. It has a CAS Number of 1803583-55-2 .
Molecular Structure Analysis
The Inchi Code for 1,1-Difluoro-N-methylpropan-2-amine hydrochloride is1S/C4H9F2N.ClH/c1-3(7-2)4(5)6;/h3-4,7H,1-2H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
1,1-Difluoro-N-methylpropan-2-amine hydrochloride is a powder . It has a molecular weight of 145.58 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Quasisilatrane Compounds : A study by Soldatenko et al. (2011) detailed a new route to synthesize 1,1-difluoro-5-methylquasisilatrane compounds, highlighting the reactivity of silanes with N-methyl-bis(2-hydroxyethyl)amine, a process relevant in the production of specialized silicon compounds Soldatenko et al., 2011.
NO-Specific Probe Reactions : Research by McQuade et al. (2010) investigated the reactivity of CuFL1 with nitric oxide to form N-nitrosated products, demonstrating the importance of the protonation state of the secondary amine for reactivity. This information is useful in designing faster-reacting probes for various applications McQuade, Pluth, & Lippard, 2010.
Applications in Analytical Chemistry
Detection of Amines with Chlorophyll Derivatives : Tamiaki et al. (2013) described the use of chlorophyll derivatives for detecting amines. The study highlighted the potential application of these compounds in analytical chemistry, particularly for detecting primary amines Tamiaki et al., 2013.
Antineoplastic Agent Synthesis : Pettit et al. (2003) reported the synthesis of an antineoplastic agent involving the hydrochloride form of a similar compound. This research contributes to the development of new cancer treatment drugs Pettit et al., 2003.
Materials Science and Corrosion Inhibition
Corrosion Inhibition : A study by Leçe et al. (2008) investigated Schiff base compounds containing nitrogen and their effect as corrosion inhibitors. This research has implications for the use of similar amines in protecting metals from corrosion Leçe, Emregül, & Atakol, 2008.
Difluoroalkylation of Amines : Epifanov et al. (2018) described a novel method for 1,1-dihydrofluoroalkylation of amines using sulfuryl fluoride. This process is relevant in the synthesis of various fluorinated organic compounds Epifanov et al., 2018.
Pharmaceutical and Biomedical Applications
Synthesis of Bioactive Compounds : Colella et al. (2018) described a synthetic protocol for 1,3-dibromo-1,1-difluoro-2-propanone, a synthon used in reactions with aromatic amines, leading to thiazoles relevant in drug discovery Colella et al., 2018.
Optimization of Lennard‐Jones Parameters : Chen et al. (2002) focused on the optimization of Lennard‐Jones parameters for amines and fluorine‐substituted compounds, which is significant in the study of biomolecular systems in aqueous environments Chen, Yin, & MacKerell, 2002.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
1,1-difluoro-N-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N.ClH/c1-3(7-2)4(5)6;/h3-4,7H,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDYLMSRRMZNPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)F)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2,3-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2354751.png)
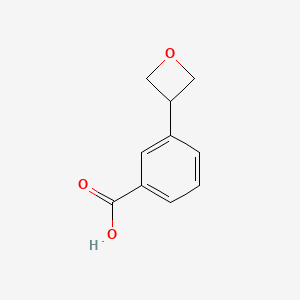
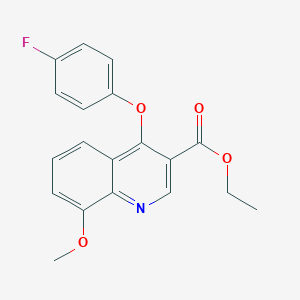
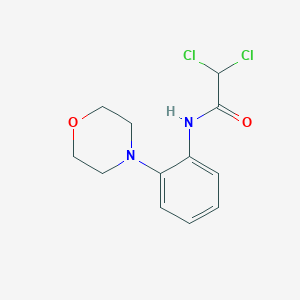
![ethyl 2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354757.png)
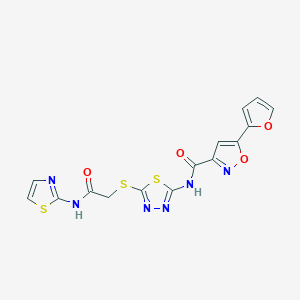
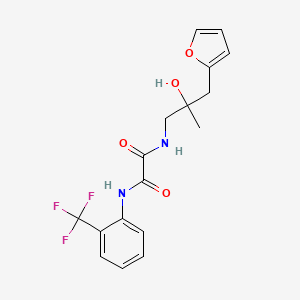
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2354760.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2354762.png)
![(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid](/img/structure/B2354763.png)
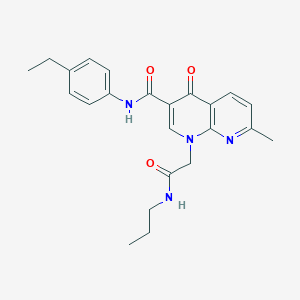
![5-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2354769.png)
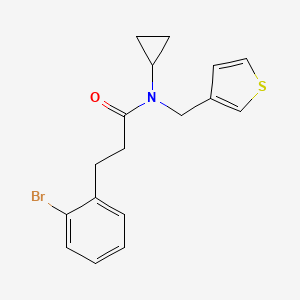
![2,4-Dimethyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate](/img/structure/B2354774.png)